[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methanamine hydrochloride
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Overview
Description
[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methanamine hydrochloride is a heterocyclic compound that belongs to the class of oxadiazoles
Mechanism of Action
Target of Action
Similar oxadiazole derivatives have been found to inhibit egfr and erbb2 receptors . These receptors play a crucial role in cell signaling pathways that regulate cell growth and differentiation .
Mode of Action
It’s suggested that the activities of similar oxadiazole derivatives can be explained in terms of the distribution of the electronic density across the nitro-substituted heteroaromatic ring attached to the amide group . This interaction with its targets could lead to changes in the cellular processes controlled by these targets.
Biochemical Pathways
The inhibition of egfr and erbb2 receptors by similar compounds can affect various cellular pathways, including the mapk, pi3k/akt, and jak/stat signaling pathways . These pathways are involved in cell proliferation, survival, and differentiation.
Result of Action
Similar oxadiazole derivatives have been found to induce apoptosis and resist the cell cycle at the g2/m phase, thereby inhibiting the growth of certain cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methanamine hydrochloride typically involves the reaction of 4-chlorobenzohydrazide with carbon disulfide in the presence of a base, followed by cyclization with hydrazine hydrate. The resulting oxadiazole intermediate is then treated with formaldehyde and hydrochloric acid to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methanamine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted oxadiazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted oxadiazoles, amine derivatives, and other functionalized heterocyclic compounds.
Scientific Research Applications
Chemistry
In chemistry, [5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methanamine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
The compound has shown significant biological activity, including antibacterial, antifungal, and antiviral properties. It is often used in the development of new antimicrobial agents.
Medicine
In medicine, this compound is studied for its potential therapeutic applications. It has been investigated for its anti-inflammatory, anticancer, and anticonvulsant activities.
Industry
In the industrial sector, this compound is used in the production of agrochemicals, dyes, and polymers. Its versatility makes it a valuable component in various manufacturing processes.
Comparison with Similar Compounds
Similar Compounds
- [5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]methanamine hydrochloride
- [5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-yl]methanamine hydrochloride
- [5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]methanamine hydrochloride
Uniqueness
Compared to similar compounds, [5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methanamine hydrochloride exhibits unique properties due to the presence of the 4-chlorophenyl group. This structural feature enhances its biological activity and makes it a more potent compound in various applications.
Conclusion
This compound is a versatile compound with significant potential in multiple fields. Its unique chemical structure and diverse reactivity make it a valuable tool for scientific research and industrial applications. Continued studies on this compound will likely uncover even more uses and benefits, further solidifying its importance in the scientific community.
Properties
IUPAC Name |
[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O.ClH/c10-7-3-1-6(2-4-7)9-13-12-8(5-11)14-9;/h1-4H,5,11H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRMLOZOANYHZOD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(O2)CN)Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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